N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide typically involves multi-step organic reactions. The starting materials might include a cyano compound, a dimethylpropyl group, and a phenoxypropyl amine. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the cyano group.
Amidation: reactions to form the acetamide linkage.
Alkylation: reactions to attach the methyl groups.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: for better control over reaction conditions.
Catalysts: to increase reaction rates.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen or add hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Possible applications in the development of new materials with specific properties.
Industrial Chemistry: Use as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamides or cyano-containing compounds. Examples could be:
- N-(1-cyano-1,2-dimethylpropyl)-acetamide
- 2-[methyl(3-phenoxypropyl)amino]acetamide
Uniqueness
The uniqueness of N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature, patents, or specialized chemical databases would be necessary
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[methyl(3-phenoxypropyl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(2)18(3,14-19)20-17(22)13-21(4)11-8-12-23-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUBGQQZRZNPFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CCCOC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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